![molecular formula C12H13N3O2S B2773833 3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 953744-05-3](/img/structure/B2773833.png)
3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” can be represented by the SMILES notation: CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)N .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those with structures similar to the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that “3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Both indole and thiazole derivatives have been associated with anticancer activity . For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
Antimicrobial Activity
Thiazoles have been found to possess antimicrobial properties . A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” could potentially be used in the treatment of diabetes.
Antioxidant Activity
Indole and thiazole derivatives have been found to possess antioxidant activity . This suggests that “3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” could potentially be used as an antioxidant.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with diverse biological activities .
Mode of Action
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The molecular weight of the compound is 26332 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
For instance, some thiazole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-6-14-12(18-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYBLRCJPCPXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.